molecular formula C18H19F3N2O3 B2475914 1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097866-15-2

1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No. B2475914
CAS RN: 2097866-15-2
M. Wt: 368.356
InChI Key: DUGQGOUIHZUSNP-UHFFFAOYSA-N
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Description

The compound “1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The trifluoromethyl group is a key structural motif in this molecule . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group and the pyrrolidine ring could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the trifluoromethyl group is known to influence the physical and chemical properties of the molecules it is part of .

Scientific Research Applications

Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities

A study by Haddad et al. (2015) highlighted the synthesis of spiro[pyrrolidin-2,3′-oxindoles] by exo-selective 1,3-dipolar cycloaddition reaction. These compounds exhibited significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, comparable to established standard drugs. The stereochemistry and regio- and stereoselectivity of these N-heterocycles were confirmed through X-ray diffraction study and DFT calculations (Haddad et al., 2015).

Synthesis of Nα-urethane-protected β- and γ-amino acids

Research by Cal et al. (2012) on the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) demonstrated an efficient “one-pot” procedure with excellent yields and purities. This study utilized 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione and related compounds in a Lossen-type reaction (Cal et al., 2012).

Antioxidant Activity and Computational Perspective

A computational study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione by Boobalan et al. (2014) investigated its effective performance as an antioxidant. The study included vibrational analysis, tautomeric forms stability comparison, NMR spectral analysis, natural bond orbital (NBO) analysis, frontier molecular orbital approach, and molecular electrostatic potential (MEP) imprint analysis (Boobalan et al., 2014).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, investigating their antidepressant and nootropic activities. The study found significant antidepressant and nootropic activities in a dose-dependent manner, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

Corrosion Inhibition

Zarrouk et al. (2015) explored the inhibition efficiency of 1H-pyrrole-2,5-dione derivatives against the corrosion of carbon steel in HCl solution. The study found these derivatives to be good corrosion inhibitors, with their efficiency increasing with concentration. The adsorption process was mainly controlled by a chemisorption mechanism, as indicated by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, compounds containing a trifluoromethyl group and a pyrrolidine ring have been found to have various biological activities .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals and agrochemicals . Further studies could also focus on understanding its physical and chemical properties in more detail.

properties

IUPAC Name

1-[[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3/c19-18(20,21)14-4-1-12(2-5-14)3-6-15(24)22-9-13(10-22)11-23-16(25)7-8-17(23)26/h1-2,4-5,13H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGQGOUIHZUSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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